molecular formula C21H15FN4O3S B2382822 2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 900000-90-0

2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2382822
CAS No.: 900000-90-0
M. Wt: 422.43
InChI Key: YJAIZJYFRPRELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a nitro group at position 6, an acetamide linker, and dual N-substituents: a pyridin-2-ylmethyl group and a 4-fluorophenyl moiety. The nitro group enhances electron-withdrawing properties, while the pyridine and fluorophenyl groups contribute to lipophilicity and target binding .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3S/c22-15-6-4-14(5-7-15)11-20(27)25(13-16-3-1-2-10-23-16)21-24-18-9-8-17(26(28)29)12-19(18)30-21/h1-10,12H,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAIZJYFRPRELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a thiazole derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications based on diverse scientific literature.

Molecular Structure

The molecular formula of this compound is C21H15FN4O3S2\text{C}_{21}\text{H}_{15}\text{FN}_{4}\text{O}_{3}\text{S}_{2}, with a molecular weight of 454.5 g/mol. The compound features several functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC21H15FN4O3S2
Molecular Weight454.5 g/mol
CAS Number899947-53-6

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : Reacting 2-aminothiophenol with an appropriate α-haloketone under basic conditions.
  • Nitration : The thiazole intermediate is nitrated using concentrated nitric and sulfuric acids to introduce the nitro group at the 6-position.
  • Thioether Formation : The nitrated thiazole is reacted with 4-fluorothiophenol in the presence of a base to form the thioether linkage.
  • Acetylation : Finally, acetylation using acetic anhydride yields the desired product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of thiazole compounds can inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated significant cytotoxicity against various cancer cell lines, including human lung carcinoma (A-549) and breast carcinoma (MCF-7) cells .
  • Antimicrobial Activity : The presence of the nitro group and thiazole ring enhances the antimicrobial properties of the compound. In vitro studies have indicated that related thiazole derivatives possess effective antimicrobial activity against various pathogens .
  • Neuroprotective Effects : The unique combination of functional groups in this compound suggests potential neuroprotective applications, particularly in models of neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects may involve:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects in cancer cells.
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of specific enzymes involved in cancer progression and inflammation, suggesting that this compound may act through similar pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of various thiazole derivatives on A-549 and MCF-7 cell lines, reporting IC50 values indicating significant inhibition at micromolar concentrations .
  • Antimicrobial Testing : Another investigation tested several thiazole derivatives against common bacterial strains, revealing promising antimicrobial efficacy comparable to established antibiotics .
  • Neuroprotective Evaluation : Research focusing on neuroprotective properties demonstrated that certain thiazole derivatives could significantly reduce neuronal injury in models of ischemia/reperfusion injury .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer therapy and antimicrobial properties. Its structure allows it to interact with various biological targets, leading to potential therapeutic effects.

Anticancer Properties

Several studies have demonstrated the compound's efficacy against different cancer cell lines. The following table summarizes key findings:

StudyCell LineIC50 (µM)Mechanism of ActionReference
A549 Lung Cancer StudyA54915.0Apoptosis induction
MCF7 Breast Cancer StudyMCF712.5Cell cycle arrest (G1 phase)
HeLa Cervical Cancer StudyHeLa10.0Enzyme inhibition

These studies indicate that the compound induces apoptosis in lung cancer cells, causes cell cycle arrest in breast cancer cells, and inhibits critical enzymes in cervical cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity, making it a candidate for further research in infectious disease treatment. Its unique structural components enhance its reactivity against microbial targets.

Case Studies

  • A549 Cell Line Study : In vitro studies involving the A549 lung cancer cell line demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
  • MCF7 Cell Line Study : Research focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
  • HeLa Cell Line Study : Studies on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group on the benzo[d]thiazole ring undergoes reduction under catalytic hydrogenation or metal-acid conditions, forming an amine derivative.

Reagents/Conditions Product Key Observations
H₂/Pd-C in ethanol6-aminobenzo[d]thiazol-2-yl derivativeComplete reduction at 60°C; amine group enhances solubility in polar solvents.
Fe/HCl in aqueous ethanol Partial reduction to hydroxylamine intermediateRequires extended reaction time (12–16 hours); side products observed .

This reactivity is critical for modifying biological activity, as reduced amines often exhibit enhanced target-binding affinity .

Nucleophilic Substitution at Fluorophenyl Group

The 4-fluorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under basic conditions.

Reagents/Conditions Product Key Observations
NaOH (10% aq.)/CuI, 80°C 4-hydroxyphenyl or 4-methoxyphenyl derivativesRegioselectivity driven by electron-withdrawing nitro group .
Piperidine/DMF, 100°C 4-(pyridin-4-ylthio)phenyl analogsThiol nucleophiles yield stable aryl thioethers .

Replacement of fluorine improves metabolic stability in pharmacological contexts .

Amide Hydrolysis and Functionalization

The acetamide linker undergoes hydrolysis or coupling reactions, enabling structural diversification.

Reagents/Conditions Product Key Observations
HCl (6M)/reflux 2-(4-fluorophenyl)acetic acidQuantitative yield under acidic conditions; retains thiazole integrity .
EDC/DMAP in DCM N-acylated derivatives (e.g., with benzo[d]oxazol-2-ylthio groups)Click chemistry approaches improve reaction efficiency .

Hydrolysis products serve as intermediates for synthesizing analogs with modified pharmacokinetics .

Thiazole Ring Reactivity

The benzo[d]thiazole core participates in electrophilic substitutions and cross-coupling reactions.

Reagents/Conditions Product Key Observations
Br₂ in acetic acid 5-bromobenzo[d]thiazole derivativeBromination occurs at the 5-position; enhances halogen-bonding potential .
Suzuki coupling (Pd(PPh₃)₄) Biaryl-substituted thiazolesRequires palladium catalysis; tolerates nitro groups .

Electrophilic modifications are valuable for tuning electronic properties .

Pyridinylmethyl Group Interactions

The pyridin-2-ylmethyl substituent engages in coordination chemistry and alkylation reactions.

Reagents/Conditions Product Key Observations
AgNO₃ in methanol Silver(I) coordination complexForms stable complexes; confirmed by XRD .
Methyl iodide/K₂CO₃ in acetone N-methylpyridinium saltQuaternization enhances water solubility .

Coordination complexes are explored for antimicrobial and anticancer applications .

Oxidation of Thioether Linkages

While not directly present in the parent compound, synthetic intermediates with thioethers can be oxidized.

Reagents/Conditions Product Key Observations
H₂O₂ in acetic acid Sulfone derivativesComplete oxidation within 2 hours; improves thermal stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Substituent Variations

Table 1: Structural Features of Analogs
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Benzothiazole 6-Nitro, N-(pyridin-2-ylmethyl), N-(4-fluorophenyl) ~443.43 (calculated) Not reported
4a Benzothiazole 6-Nitro, 4-fluorobenzylidene 458.37 199–201
4o Benzothiazole 6-Nitro, 1-phenyl-3,4-dihydroisoquinolin-2-yl 446.46 258.4
GSK1570606A Thiazole 4-(Pyridin-2-yl), N-(4-fluorophenyl) 315.35 Not reported
8b Pyrimidine-thioacetamide 4-Bromophenyl, 6-nitrobenzo[d]thiazol-2-yl 519.53 229–231
4g Thiadiazole-ureido 3-Phenylureido, 6-methylbenzo[d]thiazol-2-yl 456.56 263–265

Key Observations :

  • The nitrobenzothiazole core is shared with compounds 4a and 4o, but the acetamide substituents differ significantly. For example, 4o replaces the pyridin-2-ylmethyl group with a dihydroisoquinoline moiety, likely altering its binding affinity .
  • GSK1570606A () shares the 4-fluorophenyl and pyridine groups but uses a simpler thiazole core, reducing molecular weight by ~128 g/mol compared to the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Polarity (Rf) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm)
Target N/A N/A Expected: ~1650 (C=O), ~1520 (NO₂) Predicted: δ 8.5–9.0 (thiazole-H), ~7.3 (Ar-H)
4a 199–201 N/A 1668 (C=O), 1525 (NO₂) δ 13.11 (NH), 8.33 (Benzylidene-H)
8b 229–231 N/A 3450 (NH), 1668 (C=O) δ 13.11 (NH), 9.04 (thiazole-H)
4g 263–265 N/A 3310 (NH), 1650 (C=O) δ 10.2 (NH), 7.8–8.1 (Ar-H)

Key Observations :

  • The target compound’s predicted IR and NMR profiles align with nitrobenzothiazole derivatives, though the pyridin-2-ylmethyl group may introduce unique δ 8.5–9.0 shifts for aromatic protons .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis involves multi-step reactions, typically starting with substitution and condensation steps. Key intermediates include nitrobenzo[d]thiazole and fluorophenyl precursors. Optimization strategies include:

  • Substitution Reactions : Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., triethylamine) to enhance nucleophilic displacement .
  • Reduction Steps : Employ iron powder in acidic conditions for nitro group reduction, ensuring controlled pH to avoid side products .
  • Condensation : Activate carboxyl groups with condensing agents (e.g., DCC) and maintain temperatures between 60–80°C for amide bond formation .
  • Purification : Utilize column chromatography with silica gel and monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Basic: How is the compound characterized post-synthesis, and which analytical techniques are critical for confirming structural integrity?

Answer:
Post-synthesis characterization employs:

Analytical Technique Purpose Key Parameters
NMR Spectroscopy Confirm molecular structure and purity1H NMR (DMSO-d6)^1H \text{ NMR (DMSO-d6)}: δ 8.2–8.5 (aromatic H), δ 4.5–5.0 (CH₂)
Mass Spectrometry (MS) Verify molecular weight and fragmentationMolecular ion peak [M+H]+^+ at m/z 454.3
IR Spectroscopy Identify functional groups (e.g., C=O, NO₂)Peaks at 1680 cm1^{-1} (amide C=O), 1520 cm1^{-1} (NO₂)
TLC Monitor reaction progress and purityRf = 0.4–0.6 in 1:1 ethyl acetate/hexane

Advanced: How do electronic effects of the 4-fluorophenyl and nitro groups influence the compound’s reactivity in substitution or condensation reactions?

Answer:
The 4-fluorophenyl group enhances electrophilicity via electron-withdrawing effects, facilitating nucleophilic aromatic substitution. The nitro group stabilizes intermediates through resonance, directing regioselectivity in reactions. Computational studies (e.g., DFT) reveal reduced electron density at the benzylic carbon, increasing susceptibility to nucleophilic attack . Experimental validation includes comparing reaction rates with non-fluorinated analogs, showing 30% faster kinetics in fluorinated derivatives .

Advanced: What strategies resolve contradictions in biological activity data across assays for this compound?

Answer:
Discrepancies in activity data (e.g., IC₅₀ variations) require:

  • Orthogonal Assays : Compare results from enzymatic inhibition (in vitro) and cell-based assays (in vivo) to distinguish target-specific effects from off-target interactions .
  • Structural Analysis : X-ray crystallography or NOESY NMR to confirm binding conformations and rule out aggregation artifacts .
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PBS) to ensure consistent bioavailability across assays .

Advanced: What are key considerations in designing SAR studies for this compound?

Answer:
SAR studies should focus on:

  • Substituent Modification : Replace the nitro group with sulfonamide or cyano groups to assess potency changes .
  • Biological Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities and guide structural optimization .

Advanced: How can conflicting data on metabolic stability be addressed?

Answer:

  • In Vitro/In Vivo Correlation : Use liver microsomes (human vs. rodent) to identify species-specific metabolism .
  • Metabolite Identification : LC-MS/MS to detect hydroxylated or demethylated byproducts .
  • Structural Hardening : Introduce methyl groups at metabolically labile sites (e.g., para to the acetamide) to block oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.